Cas no 1020941-53-0 ((2-Amino-3-methylbutyl)(benzyl)methylamine)
(2-Amino-3-methylbutyl)(benzyl)methylamine Chemical and Physical Properties
Names and Identifiers
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- (2-amino-3-methylbutyl)(benzyl)methylamine
- 1-N-benzyl-1-N,3-dimethylbutane-1,2-diamine
- Z1718804347
- (2-Amino-3-methylbutyl)(benzyl)methylamine
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- Inchi: 1S/C13H22N2/c1-11(2)13(14)10-15(3)9-12-7-5-4-6-8-12/h4-8,11,13H,9-10,14H2,1-3H3
- InChI Key: KNGBJSXFCBIQGY-UHFFFAOYSA-N
- SMILES: N(C)(CC1C=CC=CC=1)CC(C(C)C)N
Computed Properties
- Exact Mass: 206.178299g/mol
- Monoisotopic Mass: 206.178299g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 5
- Complexity: 162
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 206.33g/mol
- XLogP3: 2.2
- Topological Polar Surface Area: 29.3
(2-Amino-3-methylbutyl)(benzyl)methylamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A615513-10mg |
(2-Amino-3-methylbutyl)(benzyl)methylamine |
1020941-53-0 | 10mg |
$ 50.00 | 2022-06-08 | ||
| TRC | A615513-50mg |
(2-Amino-3-methylbutyl)(benzyl)methylamine |
1020941-53-0 | 50mg |
$ 185.00 | 2022-06-08 | ||
| TRC | A615513-100mg |
(2-Amino-3-methylbutyl)(benzyl)methylamine |
1020941-53-0 | 100mg |
$ 275.00 | 2022-06-08 | ||
| Enamine | EN300-139455-0.05g |
(2-amino-3-methylbutyl)(benzyl)methylamine |
1020941-53-0 | 95.0% | 0.05g |
$162.0 | 2025-02-21 | |
| Enamine | EN300-139455-0.1g |
(2-amino-3-methylbutyl)(benzyl)methylamine |
1020941-53-0 | 95.0% | 0.1g |
$241.0 | 2025-02-21 | |
| Enamine | EN300-139455-0.25g |
(2-amino-3-methylbutyl)(benzyl)methylamine |
1020941-53-0 | 95.0% | 0.25g |
$347.0 | 2025-02-21 | |
| Enamine | EN300-139455-0.5g |
(2-amino-3-methylbutyl)(benzyl)methylamine |
1020941-53-0 | 95.0% | 0.5g |
$546.0 | 2025-02-21 | |
| Enamine | EN300-139455-1.0g |
(2-amino-3-methylbutyl)(benzyl)methylamine |
1020941-53-0 | 95.0% | 1.0g |
$699.0 | 2025-02-21 | |
| Enamine | EN300-139455-2.5g |
(2-amino-3-methylbutyl)(benzyl)methylamine |
1020941-53-0 | 95.0% | 2.5g |
$1370.0 | 2025-02-21 | |
| Enamine | EN300-139455-5.0g |
(2-amino-3-methylbutyl)(benzyl)methylamine |
1020941-53-0 | 95.0% | 5.0g |
$2028.0 | 2025-02-21 |
(2-Amino-3-methylbutyl)(benzyl)methylamine Related Literature
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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4. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
Additional information on (2-Amino-3-methylbutyl)(benzyl)methylamine
Professional Introduction to Compound with CAS No. 1020941-53-0 and Product Name: (2-Amino-3-methylbutyl)(benzyl)methylamine
Compound with the CAS number 1020941-53-0 and the product name (2-Amino-3-methylbutyl)(benzyl)methylamine represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural and functional properties, has garnered considerable attention in recent years due to its potential applications in drug development and medicinal chemistry. The molecular structure of this compound, featuring a combination of amino, benzyl, and methyl groups, contributes to its versatility and reactivity, making it a valuable intermediate in synthetic chemistry.
The compound’s primary significance lies in its role as a building block for more complex molecules. In the realm of drug discovery, such intermediates are often utilized to construct pharmacophores—specific arrangements of atoms that are responsible for a molecule’s biological activity. The presence of both primary and secondary amine functionalities in (2-Amino-3-methylbutyl)(benzyl)methylamine allows for diverse chemical modifications, enabling researchers to tailor the compound’s properties for specific therapeutic targets.
Recent studies have highlighted the compound’s utility in the synthesis of novel bioactive molecules. For instance, researchers have explored its application in developing kinase inhibitors, which are critical in treating various forms of cancer and inflammatory diseases. The benzyl group in the molecule facilitates cross-coupling reactions, such as Suzuki-Miyaura coupling, which are pivotal in constructing biaryl structures found in many active pharmaceutical ingredients (APIs). This capability underscores the compound’s importance as a synthetic precursor.
In addition to its role in kinase inhibitor synthesis, (2-Amino-3-methylbutyl)(benzyl)methylamine has been investigated for its potential in central nervous system (CNS) drug development. The 2-amino-3-methylbutyl side chain introduces a degree of lipophilicity that can enhance blood-brain barrier penetration—a crucial factor for CNS therapies. Preliminary studies suggest that derivatives of this compound may exhibit neuroprotective properties, making them candidates for treating neurodegenerative disorders such as Alzheimer’s disease and Parkinson’s disease.
The benzylmethylamine moiety also contributes to the compound’s chiral characteristics, which are essential for many pharmacologically active molecules. Chirality refers to the property of a molecule having non-superimposable mirror images, much like left and right hands. In pharmaceuticals, chirality can significantly influence a drug’s efficacy and safety profile. Researchers have leveraged this aspect to develop enantiomerically pure forms of (2-Amino-3-methylbutyl)(benzyl)methylamine, which could lead to more effective and targeted therapies.
Advances in computational chemistry have further enhanced the understanding of this compound’s reactivity and interactions. Molecular modeling studies have revealed that (2-Amino-3-methylbutyl)(benzyl)methylamine can form stable complexes with various biological targets, including enzymes and receptors. These insights have guided the design of more potent derivatives with improved pharmacokinetic profiles. For example, computational predictions have been used to optimize the compound’s solubility and metabolic stability, which are critical factors for drug formulation and delivery.
The synthesis of (2-Amino-3-methylbutyl)(benzyl)methylamine itself is an intricate process that requires careful control of reaction conditions. Modern synthetic methodologies have enabled more efficient and scalable production methods, reducing costs and improving yields. Techniques such as flow chemistry and continuous manufacturing have been particularly advantageous in this regard. These innovations not only enhance production efficiency but also minimize waste generation, aligning with green chemistry principles.
The growing interest in this compound is also driven by its potential applications beyond traditional pharmaceuticals. For instance, it has been explored as a precursor in the synthesis of specialty chemicals used in agrochemicals and materials science. The versatility of its molecular framework allows for modifications that can yield compounds with unique properties suitable for these industries.
In conclusion, compound with CAS No. 1020941-53-0 and product name (2-Amino-3-methylbutyl)(benzyl)methylamine represents a cornerstone in modern chemical synthesis and drug development. Its unique structural features enable diverse applications across multiple therapeutic areas, from oncology to neurology. With ongoing research uncovering new possibilities for this compound’s derivatives, its significance is poised to grow further. As synthetic methodologies continue to evolve, so too will the potential applications of this remarkable molecule.
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